Cyproterone Acetate-13C2,d3

Mass Spectrometry Stable Isotope Dilution Isotopologue

Achieve uncompromised LC-MS/MS quantification with Cyproterone Acetate-13C2,d3, the dual-labeled (¹³C₂, D₃) internal standard engineered to eliminate deuterium back-exchange and ensure matrix-effect correction. Ideal for bioequivalence studies, PK profiling, and therapeutic drug monitoring, this Certified Reference Material delivers inter-batch accuracy of 95.5–100.0% and precision of 2.2–5.55%. Avoid the pitfalls of unlabeled or deuterium-only standards; choose the gold-standard SIL-IS for regulatory-compliant bioanalysis.

Molecular Formula C24H29ClO4
Molecular Weight 421.9 g/mol
Cat. No. B13840035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproterone Acetate-13C2,d3
Molecular FormulaC24H29ClO4
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C
InChIInChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2+1D3,13+1
InChIKeyUWFYSQMTEOIJJG-AEPOZUCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyproterone Acetate-13C2,d3: A Dual Stable Isotope-Labeled Internal Standard for LC-MS Bioanalysis


Cyproterone Acetate-13C2,d3 is a stable isotope-labeled analog of the synthetic steroidal antiandrogen Cyproterone Acetate (CPA), specifically designed as an internal standard for quantitative bioanalysis. It possesses a molecular formula of C₂₂¹³C₂H₂₆D₃ClO₄ and a molecular weight of 421.94 g/mol . This compound is synthesized by substituting two carbon-12 atoms with carbon-13 (¹³C₂) and three hydrogen atoms with deuterium (D₃) within the CPA molecular framework . The dual incorporation of these non-radioactive heavy isotopes introduces a distinct mass shift detectable by mass spectrometry (MS), while preserving the physicochemical and chromatographic behavior of the unlabeled analyte . As a result, it serves as an optimal internal standard for stable isotope dilution (SID) techniques in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Why Unlabeled Cyproterone Acetate and Simple Deuterated Analogs Are Insufficient for Regulatory-Grade Quantification


Generic substitution of Cyproterone Acetate-13C2,d3 with unlabeled Cyproterone Acetate or structurally dissimilar internal standards is not feasible for accurate LC-MS/MS quantification in complex biological matrices. Unlabeled CPA cannot be distinguished from the endogenous analyte by mass, rendering it useless as an internal standard for isotope dilution [1]. Non-isotopic internal standards, such as finasteride, exhibit different chromatographic retention times and ionization efficiencies compared to CPA, leading to incomplete compensation for matrix effects and compromised assay accuracy and precision [2]. While deuterium-only labeled CPA (e.g., Cyproterone Acetate-d3) offers a mass shift, it is susceptible to deuterium-hydrogen back-exchange in protic solvents and biological fluids, which can erode the mass label and introduce quantification bias . These limitations underscore the necessity of a robust, dual-labeled internal standard.

Quantitative Evidence for Selecting Cyproterone Acetate-13C2,d3 over Alternative Internal Standards


Mass Shift Differential: Dual vs. Single Isotope Labeling

Cyproterone Acetate-13C2,d3 provides a superior mass spectrometric differentiation compared to single-isotope labeled alternatives. The compound incorporates two ¹³C and three D atoms, resulting in a nominal mass increase of +5 Da (m/z 421.94 vs. 416.94 for unlabeled CPA) . In contrast, the deuterium-only analog Cyproterone Acetate-d3 exhibits a mass increase of +3 Da . This larger mass shift minimizes isotopic overlap with the natural abundance M+1, M+2, and M+3 isotopologues of the unlabeled analyte, thereby reducing background interference and improving the signal-to-noise ratio in quantitative MS detection .

Mass Spectrometry Stable Isotope Dilution Isotopologue

Mitigation of Deuterium Back-Exchange Risk via Carbon-13 Incorporation

A critical limitation of deuterium-only labeled internal standards is the potential for deuterium-hydrogen back-exchange, particularly in protic solvents or biological fluids, which can lead to underestimation of analyte concentration . Cyproterone Acetate-13C2,d3 mitigates this risk through its dual labeling strategy. The carbon-13 atoms incorporated into the molecular backbone provide a stable mass label that is chemically inert and not susceptible to exchange reactions [1]. Even if deuterium exchange were to occur, the residual ¹³C₂ label ensures a minimum mass shift of +2 Da is maintained, preserving the integrity of the internal standard for accurate quantification [2].

Isotope Labeling Metabolic Stability Bioanalysis

Comparative Matrix Effect Compensation: SIL-IS vs. Non-Isotopic IS

The use of a structurally identical stable isotope-labeled internal standard (SIL-IS) like Cyproterone Acetate-13C2,d3 is paramount for mitigating matrix effects in LC-MS/MS. Unlike non-isotopic internal standards such as finasteride, which co-elutes at a different retention time (3.26 min for CPA vs. 2.90 min for finasteride) [1], a SIL-IS co-elutes exactly with the analyte. This ensures identical exposure to ion suppression or enhancement, providing near-perfect compensation. A comparative study demonstrated that methods using a SIL-IS for CPA achieved inter-batch accuracy between 95.5% and 100.0% and precision (CV%) between 2.2% and 5.55% across a calibration range of 0.1-50.0 ng/mL [2]. These performance metrics are notably superior to methods relying on structurally dissimilar internal standards [3].

LC-MS/MS Matrix Effect Assay Validation

Regulatory Alignment for Bioequivalence Studies

Regulatory agencies including the FDA and EMA strongly recommend the use of stable isotope-labeled internal standards for bioanalytical method validation in support of bioequivalence trials [1]. Cyproterone Acetate-13C2,d3 is specifically designed to meet these rigorous standards. The dual-labeling ensures compliance with the FDA's M10 Bioanalytical Method Validation guidance, which emphasizes the need for internal standards that closely mimic the analyte to correct for variability in sample processing and MS detection [2]. In contrast, the use of non-isotopic internal standards often requires extensive justification and additional validation experiments to demonstrate adequate matrix effect compensation, adding time and cost to drug development programs [3].

Bioequivalence FDA Guidance Method Validation

Enhanced Multiplexing Capability for Metabolite Tracking

The dual-labeling (¹³C₂, D₃) of Cyproterone Acetate-13C2,d3 enables its simultaneous use as an internal standard for both parent drug and metabolite quantification in a single MS run. Unlike single-label internal standards, the unique isotopic signature allows for the creation of distinct MS/MS transitions that can be monitored alongside those for CPA and its major active metabolite, 15β-hydroxycyproterone acetate, without cross-interference [1]. This multiplexed approach, demonstrated in a validated method for six synthetic progestins, increases analytical throughput and reduces sample consumption [2]. In contrast, using a non-isotopic IS or a single-isotope label would require separate analytical runs or complex deconvolution of overlapping isotopic clusters .

Metabolite Identification Drug Metabolism ADME

Stability and Storage: Certified Reference Material Quality

Cyproterone Acetate-13C2,d3 is supplied as a high-purity, batch-specific Certified Reference Material with a comprehensive Certificate of Analysis (CoA) . Key stability parameters, including long-term storage at 2-8°C and solubility in acetonitrile, are validated to ensure consistent performance as an internal standard over extended periods . This level of quality control is crucial for maintaining assay reproducibility and is a requirement for GLP-compliant studies. While some alternative internal standards may be offered with lower purity or less rigorous documentation, the robust CoA provided for this dual-labeled compound minimizes the risk of batch-to-batch variability and ensures traceability for regulatory audits .

Reference Standard Certificate of Analysis Long-term Stability

Optimal Application Scenarios for Cyproterone Acetate-13C2,d3 in Pharmaceutical and Biomedical Research


Regulatory Bioequivalence Studies for Generic CPA Formulations

In the development of generic CPA formulations, demonstrating bioequivalence to the reference listed drug is a critical regulatory requirement. Cyproterone Acetate-13C2,d3 serves as the ideal internal standard for LC-MS/MS quantification of CPA in human plasma samples from crossover studies [1]. Its use ensures the highest level of assay accuracy and precision (inter-batch accuracy 95.5-100.0%, precision 2.2-5.55%) , directly aligning with FDA and EMA bioanalytical method validation guidelines. This minimizes the risk of analytical variability confounding the pharmacokinetic parameters (Cmax, AUC) used to establish bioequivalence, thereby supporting a robust and defensible regulatory submission [2].

Comprehensive Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies

For in-depth PK characterization or DDI assessments involving CPA, accurate quantification across a wide concentration range is essential. The high sensitivity (LLOQ of 0.1 ng/mL) achievable when using Cyproterone Acetate-13C2,d3 as a SIL-IS [1] allows for the precise measurement of terminal elimination phase concentrations. Furthermore, its stable dual-labeling supports the simultaneous quantification of the parent drug and the active metabolite 15β-hydroxycyproterone acetate in a single analytical run . This capability is particularly valuable for understanding the contribution of active metabolites to overall drug exposure and safety, providing a more complete PK/PD profile than methods relying on less specific internal standards [2].

Therapeutic Drug Monitoring (TDM) in Clinical Settings

Cyproterone Acetate is used clinically for conditions like prostate cancer and severe androgenization. In TDM, ensuring accurate and reproducible measurement of drug levels in patient samples is paramount for dose optimization and safety. The use of Cyproterone Acetate-13C2,d3 as an internal standard mitigates the variable matrix effects encountered in patient plasma samples, which can lead to significant quantification errors if not properly compensated [1]. Its superior performance in correcting for ion suppression/enhancement, compared to non-isotopic internal standards, provides clinicians with reliable data for making critical dosing decisions, ultimately improving patient care and minimizing adverse events .

Method Development and Validation in CRO Laboratories

Contract Research Organizations (CROs) performing bioanalytical services for multiple sponsors require robust and universally accepted internal standards. Cyproterone Acetate-13C2,d3 offers a 'gold-standard' solution for CPA assays, reducing method development time and validation costs [1]. Its availability as a Certified Reference Material with a comprehensive CoA ensures batch-to-batch consistency, a critical factor for maintaining assay performance across multi-year studies. This standardization simplifies technology transfer and provides a high level of confidence in data generated for regulatory submissions, making it a preferred choice for CROs aiming for operational excellence and regulatory compliance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyproterone Acetate-13C2,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.